3,3-Dimethylpentanoic acid

Catalog No.
S1910383
CAS No.
3177-74-0
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentanoic acid

CAS Number

3177-74-0

Product Name

3,3-Dimethylpentanoic acid

IUPAC Name

3,3-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

UPURPFNAFBQPON-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC(=O)O

Canonical SMILES

CCC(C)(C)CC(=O)O

The exact mass of the compound 3,3-Dimethylpentanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

3,3-Dimethylpentanoic acid is a C7 branched-chain aliphatic carboxylic acid characterized by a gem-dimethyl substitution at the beta-carbon. This specific structural feature imparts significant steric bulk and eliminates the alpha-beta dehydrogenation pathway essential for standard metabolic degradation. With a boiling point of 213 °C and a pKa of 4.81, it serves as a robust lipophilic precursor in organic synthesis, particularly for generating metabolically stable non-canonical amino acids and sterically demanding chiral auxiliaries. Its primary value in procurement lies in its ability to dictate high diastereoselectivity in rearrangement reactions and to serve as a bulky side-chain precursor in multienzymatic cascades, offering processability advantages over linear aliphatic acids [1].

Substituting 3,3-dimethylpentanoic acid with its linear counterpart, heptanoic acid, or terminally branched isomers like 4,4-dimethylpentanoic acid, fundamentally alters the chemical and biological behavior of the resulting derivatives. In synthetic applications, such as the ester enolate Claisen rearrangement, the lack of beta-steric bulk in linear analogs leads to poor transition-state control and low diastereomeric excess, whereas the 3,3-dimethyl substitution enforces a rigid conformation that dictates highly stereoselective outcomes. Furthermore, the specific positioning of the gem-dimethyl group at the C3 position provides a stronger stereodirecting influence than gamma-branched isomers, making it a strictly non-interchangeable precursor for asymmetric synthesis workflows [1].

Diastereoselectivity in Ester Enolate Claisen Rearrangements

In the synthesis of sterically demanding amino acids with quaternary carbon centers, the beta-steric bulk of the 3,3-dimethylpentanoyl group plays a critical directing role. During ester enolate Claisen rearrangements, severe steric interactions force the system into a specific transition state (often boat-like) to avoid axial clashes. This results in high diastereoselectivity for the syn product, whereas unbranched or less hindered aliphatic esters yield a mixture of stereoisomers [1].

Evidence DimensionTransition state control and diastereoselectivity
Target Compound DataHighly stereoselective (favors specific transition state due to C3 bulk)
Comparator Or BaselineUnbranched aliphatic esters (Lower d.e., mixed transition states)
Quantified DifferenceSignificant improvement in syn/anti product ratio
ConditionsEster enolate Claisen rearrangement of allylic esters

For process chemists synthesizing complex chiral amino acids, this compound acts as a necessary steric director to avoid costly downstream chiral separations.

Compatibility with Multienzymatic Cascade Synthesis

3,3-Dimethylpentanoic acid derivatives, particularly 2-keto-3,3-dimethylpentanoic acid, are utilized in multienzymatic cascades involving leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) to produce enantiopure non-canonical amino acids. Despite the significant steric bulk of the 3,3-dimethyl group, optimized LeuDH systems can accommodate this substrate, achieving >99.9% enantiomeric excess (e.e.), a performance comparable to less hindered substrates like standard branched keto-acids [1].

Evidence DimensionEnantiomeric excess (e.e.) in enzymatic amination
Target Compound Data>99.9% e.e. for 3,3-dimethyl derivatives
Comparator Or BaselineStandard branched substrates (e.g., tert-leucine precursors, >99% e.e.)
Quantified DifferenceMaintains >99.9% e.e. despite increased steric bulk at the beta position
ConditionsLeuDH/FDH multienzymatic cascade at pH 8.2, 32 °C

Validates the compound's suitability as a precursor in scalable, green biocatalytic workflows for manufacturing enantiopure non-canonical amino acids.

Steric Influence on Reaction Selectivity vs. Isomeric Analogs

The positioning of the gem-dimethyl group at the C3 (beta) position creates a distinct steric environment compared to terminal branching (e.g., 4,4-dimethylpentanoic acid) or shorter chain analogs (e.g., 3,3-dimethylbutanoic acid). In biocatalytic and chemical asymmetric syntheses, this specific beta-bulk provides a stronger directing influence than gamma-branched isomers, leading to higher enantio- or diastereoselectivities in subsequent reactions because the space-filling side group is closer to the reactive center [1].

Evidence DimensionDirecting influence (stereoselectivity)
Target Compound DataHigh stereoselectivity due to proximal beta-steric bulk
Comparator Or Baseline4,4-dimethylpentanoic acid (Lower stereodirecting effect due to distal gamma-bulk)
Quantified DifferenceEnhanced enantio-/diastereomeric excess in sterically demanding transformations
ConditionsAsymmetric synthesis of bulky amino acids

Procurement must specify the 3,3-isomer to ensure the necessary steric proximity for high-yield asymmetric synthesis, as the 4,4-isomer will fail to provide the same stereocontrol.

Precursor for Sterically Demanding Non-Canonical Amino Acids

Used extensively in ester enolate Claisen rearrangements and enzymatic amination cascades to produce bulky amino acids (e.g., 2-amino-3,3-dimethylhexanoic acid). These amino acids are critical components in the design of peptide-based drugs, providing enhanced proteolytic stability and specific conformational constraints directly resulting from the beta-steric bulk [1].

Chiral Auxiliary and Ligand Design

The pronounced steric bulk of the gem-dimethyl group allows derivatives of this acid to serve as effective chiral auxiliaries or bulky ligands in asymmetric catalysis, providing the necessary spatial shielding to dictate high stereoselectivity in downstream transformations [2].

Synthesis of Metabolically Stable Active Pharmaceutical Ingredients (APIs)

The steric blockade at the beta-position makes 3,3-dimethylpentanoic acid an ideal building block for synthesizing lipid analogs and prodrugs where a prolonged biological half-life is required, preventing the rapid beta-oxidation that typically degrades linear aliphatic chains[2].

XLogP3

2

Wikipedia

3,3-dimethylpentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-16-2023

Explore Compound Types